4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-12-16(20-21(13)5)10-11-19-17(22)14-6-8-15(9-7-14)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOBJNYQSJOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a synthetic organic molecule that belongs to the class of benzamides, featuring a tert-butyl group and a pyrazole moiety. Its unique structure suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 252.32 g/mol
- IUPAC Name : tert-butyl N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]carbamate
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting key enzymes or modulating receptor activity. The carbamate moiety can form covalent bonds with active sites of enzymes, thereby inhibiting their function. The pyrazole ring may also engage with various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds containing pyrazole structures exhibit significant pharmacological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation by interfering with critical cellular pathways such as mTORC1, which is involved in cell growth and metabolism. For instance, related compounds have demonstrated submicromolar antiproliferative activity in various cancer cell lines .
- Autophagy Modulation : Some studies suggest that pyrazole-based compounds can enhance basal autophagy while disrupting autophagic flux under nutrient-deficient conditions. This dual action may selectively target cancer cells that rely on autophagy for survival in harsh tumor microenvironments .
Case Studies and Research Findings
- Antiproliferative Effects : In a study evaluating related pyrazole derivatives, compounds showed significant inhibition of mTORC1 activity and increased autophagy in MIA PaCa-2 pancreatic cancer cells. This suggests that similar mechanisms may be applicable to this compound .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole-benzamide derivatives has revealed that modifications to the pyrazole ring can dramatically influence biological potency and selectivity. This highlights the importance of structural nuances in developing effective anticancer agents .
- Potential as an Autophagy Inhibitor : The compound's ability to modulate autophagic processes presents a promising avenue for cancer therapy, particularly in targeting tumors that exhibit metabolic stress due to poor vascularization .
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Synthesis yields are approximate and dependent on reaction conditions.
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- Pyrazole vs. Triazoles are more rigid and may enhance binding specificity in biological targets .
- Nitrophenyl Group (10d-8): The nitro group in compound 10d-8 increases molecular weight and polarity compared to the target compound.
- Methoxyphenyl Derivatives (SI112, 72): The 4-methoxyphenyl substituent in SI112 and compound 72 introduces methoxy groups, which improve solubility in polar solvents.
Hydrogen-Bonding and Crystallographic Behavior
- The tert-butyl group in all compounds creates steric hindrance, influencing crystal packing. For example, the target compound and SI112 likely form weaker hydrogen bonds compared to nitro-containing derivatives like 10d-8 due to reduced polarity.
- Etter’s graph set analysis predicts that compounds with amino-pyrazole groups (e.g., SI112) form stronger N–H···O hydrogen bonds, enhancing crystallinity compared to methyl-substituted pyrazoles.
Q & A
Basic: What are the established synthetic routes for 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide?
Answer:
The compound is synthesized via multi-step reactions starting from commercially available precursors. Key steps include:
- Step 1: Alkylation of 1,5-dimethylpyrazole with a tert-butylbenzoyl chloride derivative under basic conditions (e.g., sodium hydride in DMF) .
- Step 2: Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to link the pyrazole-ethylamine intermediate to the tert-butylbenzoyl group .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| 1 | NaH, DMF, 0°C→RT | DMF | 65–75 |
| 2 | EDC, HOBt, DIPEA | DCM | 70–80 |
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- NMR Spectroscopy: and NMR confirm the tert-butyl group (singlet at ~1.3 ppm for ), pyrazole protons (δ 2.1–2.5 ppm for methyl groups), and amide carbonyl (δ ~165 ppm in ) .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]) match the calculated mass (e.g., CHNO: 338.22 g/mol) .
- X-ray Crystallography: Resolves hydrogen bonding patterns between the amide and pyrazole moieties (if single crystals are obtained) .
Advanced: How can hydrogen bonding networks influence the crystallographic packing of this compound?
Answer:
The amide (-NHCO-) and pyrazole groups participate in directional hydrogen bonds, forming R(8) or C(4) graph-set motifs. These interactions stabilize specific crystal packing arrangements, which can be analyzed using:
- Etter’s Methodology: Graph-set analysis to classify hydrogen bond patterns .
- SHELX Refinement: High-resolution X-ray data refined via SHELXL to model intermolecular interactions .
For example, the amide N-H may donate to pyrazole N or carbonyl O acceptors, creating layered or helical supramolecular architectures .
Advanced: What strategies optimize reaction yields during the synthesis of this compound?
Answer:
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while DCM minimizes side reactions in amide coupling .
- Temperature Control: Slow addition of NaH at 0°C prevents exothermic decomposition .
- Catalysis: Substochiometric DMAP (4-dimethylaminopyridine) accelerates acylation .
- In Situ Monitoring: TLC or LC-MS tracks intermediate formation to adjust reaction times dynamically .
Basic: What biological activities are predicted for this compound based on structural analogs?
Answer:
- Antimicrobial Activity: Pyrazole-ethylamide derivatives inhibit bacterial enoyl-ACP reductase (FabI) via hydrophobic interactions with the tert-butyl group .
- Anti-inflammatory Potential: Similar benzamide-pyrazole hybrids suppress COX-2 activity (IC ~1–10 µM in vitro) .
- Kinase Inhibition: The pyrazole core may target ATP-binding pockets in kinases (e.g., JAK2 or EGFR) .
Table 2: Hypothetical Bioactivity Profile
| Target | Assay Type | Predicted IC |
|---|---|---|
| FabI (E. coli) | Microbroth dilution | 5–10 µM |
| COX-2 | ELISA | 2–8 µM |
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies arise from:
- Solvent Polarity: Log P values (~3.5) suggest moderate lipophilicity, but experimental solubility varies in DMSO (>50 mg/mL) vs. aqueous buffers (<0.1 mg/mL at pH 7.4) .
- pH-Dependent Stability: The amide bond may hydrolyze under acidic (pH <3) or basic (pH >10) conditions, altering solubility .
Methodology: - Use dynamic light scattering (DLS) to assess aggregation in aqueous media.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: What computational methods predict binding modes of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions between the tert-butyl group and hydrophobic pockets of FabI or COX-2 .
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the amide and catalytic residues (e.g., Tyr343 in FabI) .
- QSAR Models: Correlate substituent effects (e.g., tert-butyl vs. isopropyl) with inhibitory activity using Hammett σ constants .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix Interference: Plasma proteins bind lipophilic tert-butyl groups, reducing recovery rates. Mitigate via protein precipitation (acetonitrile) or SPE (C18 cartridges) .
- Detection Limits: LC-MS/MS (MRM mode) achieves sensitivity down to 1 ng/mL using transitions like m/z 338→194 .
Advanced: How do steric effects of the tert-butyl group influence reactivity?
Answer:
- Steric Hindrance: Slows nucleophilic attacks on the amide carbonyl but stabilizes transition states in SN2 reactions (e.g., alkylation steps) .
- Crystallographic Effects: The bulky tert-butyl group disrupts π-π stacking, favoring hydrogen-bond-dominated packing .
Advanced: What orthogonal methods validate hydrogen bonding in solid-state structures?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
